Cas no 1955499-13-4 (rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis)

Technical Introduction: rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid is a cis-configured piperidine derivative featuring dual tert-butoxycarbonyl (Boc) protecting groups. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its stereospecificity and stability under a range of reaction conditions. The Boc groups provide robust protection for amine functionalities, enabling selective transformations at other reactive sites. Its carboxylic acid moiety further enhances utility as a versatile building block for peptide coupling or derivatization. The cis-configuration ensures precise spatial orientation, making it suitable for studies requiring defined stereochemistry. This compound is commonly employed in the synthesis of complex heterocycles and bioactive molecules, offering reliability in multi-step synthetic routes.
rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis structure
1955499-13-4 structure
Product Name:rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis
CAS No:1955499-13-4
MF:C16H27NO6
MW:329.388685464859
MDL:MFCD30011404
CID:5247524
PubChem ID:122163878
Update Time:2025-08-03

rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Piperidinetricarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester, (2R,4S)-rel-
    • rac-(2R,4S)-1,2-bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid, cis
    • rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis
    • MDL: MFCD30011404
    • Inchi: 1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11+/m0/s1
    • InChI Key: GPAAMZCGXUULTF-WDEREUQCSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC[C@H](C(O)=O)C[C@@H]1C(OC(C)(C)C)=O

rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis Pricemore >>

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Additional information on rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis

Professional Introduction to rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis (CAS No. 1955499-13-4)

The compound rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis, with the CAS number 1955499-13-4, is a specialized intermediate in the field of pharmaceutical chemistry. This compound has garnered significant attention due to its unique structural properties and potential applications in the synthesis of bioactive molecules. The presence of multiple protective groups and a piperidine core makes it a versatile building block for the development of novel therapeutic agents.

In recent years, there has been a growing interest in the development of peptidomimetics, which are designed to mimic the biological activity of peptides while avoiding their limitations such as degradation and immunogenicity. The piperidine scaffold is particularly valuable in this context due to its ability to mimic the conformational flexibility of natural amino acids. The compound rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis serves as an excellent precursor for constructing such peptidomimetics. The tert-butoxycarbonyl (Boc) groups provide essential protection for amine functionalities, allowing for selective deprotection and functionalization at desired stages of synthesis.

The stereochemistry of this compound, specifically the rac-configuration at the 2R and 4S positions, is crucial for its biological activity. Stereoisomers can exhibit vastly different pharmacological properties, making the precise control of stereochemistry a critical aspect of drug design. The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high enantiomeric purity. Advanced techniques such as chiral resolution and asymmetric synthesis have been employed to achieve the desired stereochemical configuration.

Recent studies have highlighted the importance of piperidine derivatives in the treatment of various diseases, including neurological disorders and cancer. The ability to modify the piperidine core while maintaining biological activity has led to the discovery of several promising lead compounds. The intermediate rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis has been utilized in several synthetic routes aimed at developing novel therapeutic agents with improved efficacy and reduced side effects.

The protective groups employed in this compound, namely Boc groups, are widely used in peptide chemistry due to their stability under a variety of reaction conditions and their ease of removal under mild acidic conditions. This feature makes rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis a valuable intermediate for multi-step syntheses where selective protection and deprotection are required. The Boc groups also enhance the solubility and stability of the compound during storage and handling.

In addition to its applications in peptidomimetic synthesis, this compound has potential uses in other areas of medicinal chemistry. For instance, it can serve as a precursor for the development of protease inhibitors, which are crucial in treating diseases such as HIV and cancer. The piperidine core is known to interact effectively with enzyme active sites, making it an ideal scaffold for designing inhibitors that target specific proteases.

The synthesis of complex molecules often requires a series of well-planned reactions that build upon each other to arrive at the final product. The intermediate rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis plays a pivotal role in such synthetic strategies by providing a stable platform for further functionalization. Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.

The use of computational tools has also been instrumental in optimizing synthetic routes for this compound. Molecular modeling techniques can predict reaction outcomes and identify potential pitfalls before experimental trials are conducted. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation.

In conclusion, the compound rac-(2R,4S)-1,2-bis(tert-butoxy)carbonylpiperidine-4-carboxylic acid, cis (CAS No. 1955499-13-4) is a highly valuable intermediate in pharmaceutical chemistry with diverse applications. Its unique structural features make it an excellent precursor for synthesizing bioactive molecules such as peptidomimetics and protease inhibitors. With ongoing research and advancements in synthetic methodologies, this compound is poised to play an even greater role in the development of novel therapeutic agents.

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